1-[(Hexadec-1-en-1-yl)oxy]-3-hydroxypropan-2-yl octadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Hexadec-1-en-1-yl)oxy]-3-hydroxypropan-2-yl octadecanoate is a complex organic compound with a unique structure that combines a long-chain alkene with a glycerol backbone and an esterified fatty acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Hexadec-1-en-1-yl)oxy]-3-hydroxypropan-2-yl octadecanoate typically involves the esterification of octadecanoic acid with a glycerol derivative. The reaction can be catalyzed by acidic or enzymatic catalysts under controlled temperature and pressure conditions. The process involves the following steps:
Preparation of the glycerol derivative: This involves the reaction of glycerol with hexadec-1-en-1-ol to form 1-[(Hexadec-1-en-1-yl)oxy]-3-hydroxypropan-2-ol.
Esterification: The glycerol derivative is then reacted with octadecanoic acid in the presence of a catalyst to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of biocatalysts, such as lipases, can also enhance the efficiency and selectivity of the esterification process.
Chemical Reactions Analysis
Types of Reactions
1-[(Hexadec-1-en-1-yl)oxy]-3-hydroxypropan-2-yl octadecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the double bond in the hexadec-1-en-1-yl group to a single bond, forming a saturated derivative.
Substitution: The hydroxyl group in the glycerol backbone can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) are typical.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products Formed
Oxidation: Epoxides, diols, or hydroxylated derivatives.
Reduction: Saturated derivatives.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
1-[(Hexadec-1-en-1-yl)oxy]-3-hydroxypropan-2-yl octadecanoate has several applications in scientific research:
Chemistry: Used as a model compound for studying esterification and transesterification reactions.
Biology: Investigated for its role in cell membrane structure and function due to its amphiphilic nature.
Industry: Used in the production of surfactants, emulsifiers, and lubricants.
Mechanism of Action
The mechanism of action of 1-[(Hexadec-1-en-1-yl)oxy]-3-hydroxypropan-2-yl octadecanoate involves its interaction with lipid membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function.
Comparison with Similar Compounds
Similar Compounds
Hexadec-1-en-1-yl acetate: Similar structure but with an acetate group instead of the glycerol backbone.
1-(1Z-hexadecenyl)-2-hexadecanoyl-sn-glycero-3-phosphoethanolamine: Contains a phosphoethanolamine group instead of the octadecanoate ester.
Uniqueness
1-[(Hexadec-1-en-1-yl)oxy]-3-hydroxypropan-2-yl octadecanoate is unique due to its combination of a long-chain alkene, a glycerol backbone, and an esterified fatty acid. This structure imparts specific physicochemical properties, such as amphiphilicity and the ability to interact with lipid membranes, making it valuable for various applications.
Properties
CAS No. |
62104-34-1 |
---|---|
Molecular Formula |
C37H72O4 |
Molecular Weight |
581.0 g/mol |
IUPAC Name |
(1-hexadec-1-enoxy-3-hydroxypropan-2-yl) octadecanoate |
InChI |
InChI=1S/C37H72O4/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-37(39)41-36(34-38)35-40-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h31,33,36,38H,3-30,32,34-35H2,1-2H3 |
InChI Key |
ZZQLRIVTXBTNJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(CO)COC=CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.